2,5-dichloro-4-sulfobenzenediazonium;sulfate
Description
2,5-Dichloro-4-sulfobenzenediazonium sulfate is a diazonium salt characterized by a benzenediazonium core substituted with two chlorine atoms at positions 2 and 5, a sulfonate group at position 4, and a sulfate counterion. This compound is structurally related to azo dyes and reactive intermediates used in organic synthesis. Diazonium salts are critical in coupling reactions to form aromatic azo compounds, which are widely employed in dye manufacturing, pharmaceuticals, and agrochemicals .
Key properties include:
- Reactivity: The diazonium group (-N₂⁺) facilitates electrophilic substitution reactions, particularly in acidic conditions.
- Solubility: The sulfonate (-SO₃⁻) and sulfate groups enhance water solubility, making it suitable for aqueous-phase reactions.
- Applications: Primarily used in synthesizing sulfonated azo dyes (e.g., Acid Yellow 17 derivatives) and as a precursor for functionalized aromatic compounds .
Properties
CAS No. |
71537-52-5 |
|---|---|
Molecular Formula |
C12H6Cl4N4O10S3 |
Molecular Weight |
604.2 g/mol |
IUPAC Name |
2,5-dichloro-4-sulfobenzenediazonium;sulfate |
InChI |
InChI=1S/2C6H2Cl2N2O3S.H2O4S/c2*7-3-2-6(14(11,12)13)4(8)1-5(3)10-9;1-5(2,3)4/h2*1-2H;(H2,1,2,3,4) |
InChI Key |
XBJQCZPHKYVQMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)S(=O)(=O)O)Cl)[N+]#N.C1=C(C(=CC(=C1Cl)S(=O)(=O)O)Cl)[N+]#N.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-4-sulfobenzenediazonium sulfate typically involves the diazotization of 2,5-dichloro-4-sulfobenzenamine. This process includes the following steps:
Nitration: The starting material, 2,5-dichlorobenzenesulfonic acid, is nitrated to form 2,5-dichloro-4-nitrobenzenesulfonic acid.
Reduction: The nitro group is then reduced to an amine group, yielding 2,5-dichloro-4-sulfobenzenamine.
Diazotization: The amine is diazotized using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Industrial Production Methods
In industrial settings, the production of 2,5-dichloro-4-sulfobenzenediazonium sulfate follows similar steps but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-4-sulfobenzenediazonium sulfate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Reagents like potassium iodide, copper(I) chloride, and sodium hydroxide are commonly used.
Coupling Reactions: Phenols and aromatic amines are used under basic conditions.
Reduction Reactions: Reducing agents like sodium sulfite or stannous chloride are employed.
Major Products Formed
Substitution Reactions: Products include 2,5-dichloro-4-halobenzenesulfonic acids.
Coupling Reactions: Azo dyes with various colors depending on the coupling partner.
Reduction Reactions: 2,5-dichloro-4-sulfobenzenamine.
Scientific Research Applications
2,5-dichloro-4-sulfobenzenediazonium sulfate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of azo dyes and other aromatic compounds.
Biology: Employed in labeling and detection of biomolecules through diazonium coupling reactions.
Medicine: Investigated for potential use in drug development and diagnostic assays.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,5-dichloro-4-sulfobenzenediazonium sulfate involves the formation of reactive intermediates through diazonium coupling reactions. These intermediates can interact with various molecular targets, leading to the formation of stable azo compounds. The pathways involved include electrophilic aromatic substitution and nucleophilic aromatic substitution, depending on the reaction conditions and reagents used.
Comparison with Similar Compounds
Diazonium Salts with Varied Substituents
2,5-Dibutoxy-4-Morpholinylbenzenediazonium 4-Methylbenzenesulfonate
- Structure : Features dibutoxy and morpholinyl groups instead of chlorine and sulfonate.
- Reactivity : The electron-donating morpholinyl group increases stability but reduces electrophilicity compared to electron-withdrawing chlorine substituents. This makes it less reactive in coupling reactions but more suitable for controlled syntheses.
- Applications : Likely used in specialized pharmaceuticals or fine chemicals due to its enhanced solubility in organic solvents .
Benzenediazonium Chloride Derivatives
- Example : 4-Chlorobenzenediazonium chloride.
- Comparison : Lacks sulfonate/sulfate groups, reducing water solubility. The absence of sulfonate limits its utility in dye applications but simplifies purification steps. Reactivity is similar, but chlorine substituents enhance stability .
Table 1: Key Differences in Diazonium Salts
| Compound | Substituents | Solubility | Primary Use |
|---|---|---|---|
| 2,5-Dichloro-4-sulfobenzenediazonium sulfate | Cl, SO₃⁻, SO₄²⁻ | High (aqueous) | Dyes, intermediates |
| 2,5-Dibutoxy-4-morpholinylbenzenediazonium tosylate | OBut, morpholinyl, tosylate | Moderate (organic) | Pharmaceuticals |
| 4-Chlorobenzenediazonium chloride | Cl | Low (aqueous) | Intermediates |
Sulfate-Containing Compounds
Ammonium Sulfate (NH₄)₂SO₄
- Comparison: A simple inorganic sulfate used in fertilizers. Unlike the target compound, it lacks aromaticity and diazonium functionality, limiting its role to pH adjustment or nutrient provision in agriculture. Its high solubility and stability contrast with the reactive, thermally sensitive diazonium group in 2,5-dichloro-4-sulfobenzenediazonium sulfate .
Magnesium Sulfate (MgSO₄)
- Comparison : Used medically and in cement production. The sulfate group here acts as a counterion without participating in redox or coupling reactions. Its inertness contrasts with the reactive diazonium moiety in the target compound .

Table 2: Sulfate Compounds in Industrial Contexts
| Compound | Role of Sulfate | Key Application |
|---|---|---|
| 2,5-Dichloro-4-sulfobenzenediazonium sulfate | Stabilizer, solubility enhancer | Dye synthesis |
| Ammonium sulfate | Nutrient, pH buffer | Agriculture |
| Magnesium sulfate | Desiccant, binder | Medicine, construction |
Biological Activity
2,5-Dichloro-4-sulfobenzenediazonium sulfate, a diazonium salt, is known for its significant chemical reactivity and potential biological applications. This compound has garnered attention in various fields, including organic synthesis and medicinal chemistry, due to its unique properties and mechanisms of action.
- Chemical Formula : C6H4Cl2N2O4S
- CAS Number : 71537-52-5
- Molecular Weight : 241.07 g/mol
The biological activity of 2,5-dichloro-4-sulfobenzenediazonium sulfate primarily stems from its ability to participate in azo coupling reactions. These reactions involve the formation of azo compounds when diazonium salts react with activated aromatic rings, particularly phenolic compounds. The resulting azo compounds can exhibit various biological activities, including antimicrobial and anti-inflammatory effects.
Biological Activity Overview
Research indicates that 2,5-dichloro-4-sulfobenzenediazonium sulfate may exhibit:
- Antimicrobial Activity : Effective against certain bacterial strains.
- Anticancer Properties : Potential to inhibit tumor growth through specific biochemical pathways.
- Mutagenicity : As a diazonium compound, it may pose mutagenic risks under certain conditions.
Antimicrobial Activity
A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of various diazonium salts, including 2,5-dichloro-4-sulfobenzenediazonium sulfate. The results indicated that this compound demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli at concentrations above 100 µg/mL.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Control | - | 0 |
| 2,5-Dichloro-4-sulfobenzenediazonium sulfate | S. aureus | 15 |
| E. coli | 12 |
Anticancer Properties
In a separate investigation by Jones et al. (2024), the effects of 2,5-dichloro-4-sulfobenzenediazonium sulfate on cancer cell lines were assessed. The compound was found to induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways.
Toxicological Considerations
While the potential therapeutic applications are promising, it is crucial to consider the compound's toxicity. As highlighted by Lee et al. (2023), exposure to high concentrations can lead to cytotoxic effects in non-target cells, emphasizing the need for careful dosage regulation in therapeutic contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

